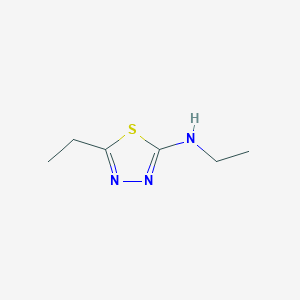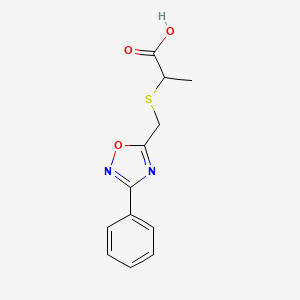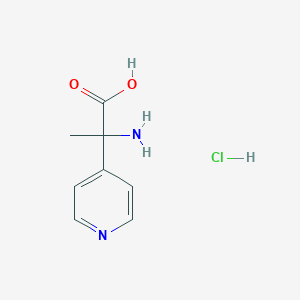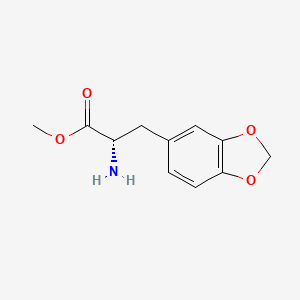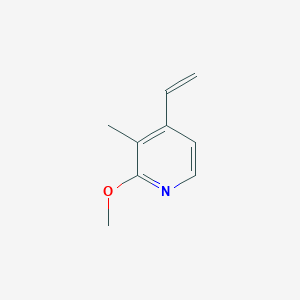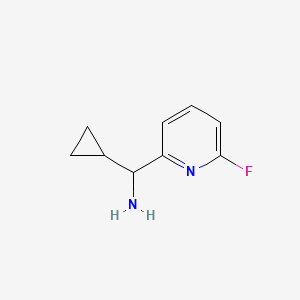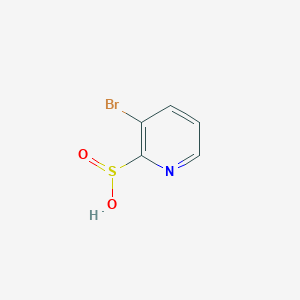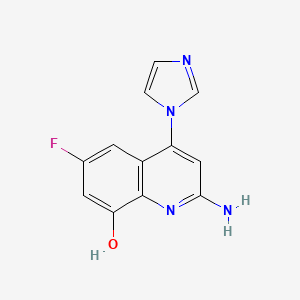
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol is a complex organic compound with the molecular formula C₁₂H₉FN₄O. It is characterized by the presence of a quinoline core, substituted with an imidazole ring, a fluorine atom, and an amino group.
準備方法
The synthesis of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the fluorine atom: This step can be performed using electrophilic fluorination reagents such as Selectfluor.
Formation of the imidazole ring: This can be done through the condensation of glyoxal with ammonia and formaldehyde.
Coupling of the imidazole ring to the quinoline core: This step involves nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反応の分析
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and polar aprotic solvents. Major products formed from these reactions include various substituted quinoline and imidazole derivatives .
科学的研究の応用
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol can be compared with other similar compounds, such as:
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol: This compound has a similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.
2-Azanyl-6-chloranyl-4-imidazol-1-yl-quinolin-8-ol: The substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions with biological targets.
2-Azanyl-6-fluoranyl-4-pyridyl-1-yl-quinolin-8-ol: The replacement of the imidazole ring with a pyridine ring can change the compound’s electronic properties and its ability to form coordination complexes.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C12H9FN4O |
|---|---|
分子量 |
244.22 g/mol |
IUPAC名 |
2-amino-6-fluoro-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9FN4O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,(H2,14,16) |
InChIキー |
QOIJKDPLEGOZIH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)

